N-Desacetil-N-formil Tiocolquicosido

Descripción general

Descripción

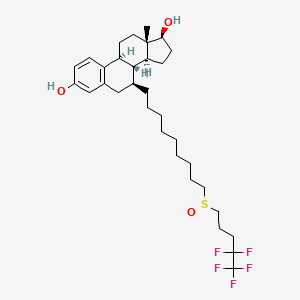

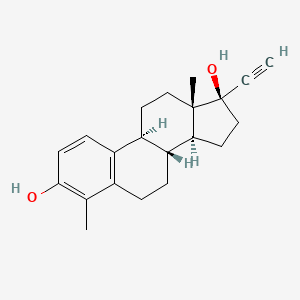

N-Desacetyl-N-formyl Thiocolchicoside is a semi-synthetic derivative of Thiocolchicoside, a naturally occurring compound derived from the Colchicum autumnale plant . It is commonly used as a muscle relaxant and anti-inflammatory agent . The chemical structure of N-Desacetyl-N-formyl Thiocolchicoside consists of a thiocolchicoside molecule with an additional formyl group attached to the nitrogen atom . This modification enhances the compound’s pharmacological properties, making it more effective than the parent compound .

Synthesis Analysis

The synthesis of N-Desacetyl-N-formyl Thiocolchicoside involves the modification of a thiocolchicoside molecule with an additional formyl group attached to the nitrogen atom . This modification enhances the compound’s pharmacological properties .Molecular Structure Analysis

The molecular formula of N-Desacetyl-N-formyl Thiocolchicoside is C26H31NO10S . The chemical structure consists of a thiocolchicoside molecule with an additional formyl group attached to the nitrogen atom .Chemical Reactions Analysis

N-Desacetyl-N-formyl Thiocolchicoside is a methylated saccharide that has been modified with a click chemistry reaction . This modification allows for the addition of various functional groups to the saccharide, including fluorine and bromine .Physical And Chemical Properties Analysis

The molecular weight of N-Desacetyl-N-formyl Thiocolchicoside is 549.59 g/mol . The compound has a half-life of approximately 17 hours, which means it remains in the body for a relatively long time .Aplicaciones Científicas De Investigación

Relajante Muscular

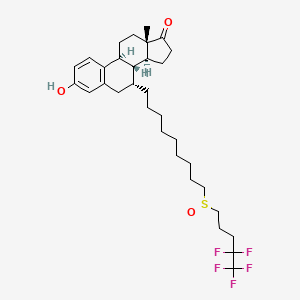

“N-Desacetil-N-formil Tiocolquicosido” se usa comúnmente como un relajante muscular {svg_1}. Funciona bloqueando la transmisión de impulsos nerviosos a los músculos, lo que resulta en una disminución de los espasmos musculares {svg_2}.

Agente Antiinflamatorio

Este compuesto también sirve como un agente antiinflamatorio {svg_3}. Reduce la inflamación y el dolor en el cuerpo al inhibir la liberación de ciertas sustancias químicas que causan inflamación {svg_4}.

Propiedades Farmacológicas Mejoradas

La estructura química de “this compound” consiste en una molécula de tiocolquicosido con un grupo formilo adicional unido al átomo de nitrógeno {svg_5}. Esta modificación mejora las propiedades farmacológicas del compuesto, haciéndolo más efectivo que el compuesto original {svg_6}.

Larga Vida Media

“this compound” tiene una vida media de aproximadamente 17 horas {svg_7}, lo que significa que permanece en el cuerpo durante un tiempo relativamente largo. Esta larga vida media puede ser beneficiosa en ciertas aplicaciones terapéuticas donde se desean niveles sostenidos de fármacos {svg_8}.

Investigación de COVID-19

“this compound” está incluido entre los productos químicos de investigación y estándares analíticos de COVID-19 {svg_9}. Esto sugiere que puede tener aplicaciones potenciales en la investigación y el tratamiento de COVID-19, aunque se necesitan más estudios para confirmarlo.

Material de Referencia

Este compuesto se utiliza como material de referencia en química analítica {svg_10}. Proporciona un punto de referencia para la identificación y cuantificación de otras sustancias en una muestra {svg_11}.

Mecanismo De Acción

Target of Action

N-Desacetyl-N-formyl Thiocolchicoside primarily targets the GABA-A receptor . This receptor plays a crucial role in inhibitory neurotransmission, which is essential for maintaining a balance between neuronal excitation and inhibition in the central nervous system .

Mode of Action

The compound interacts with its target by selectively binding to the GABA-A receptor . It prevents muscle contractions by activating the GABA inhibitory motor pathway . This medication acts as a competitive GABA receptor antagonist and inhibits glycine receptors with similar potency as nicotinic acetylcholine receptors .

Biochemical Pathways

The primary biochemical pathway affected by N-Desacetyl-N-formyl Thiocolchicoside is the GABAergic pathway . By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in muscle spasms and a reduction in pain and inflammation .

Pharmacokinetics

N-Desacetyl-N-formyl Thiocolchicoside is usually administered orally or topically . It is metabolized in the liver and excreted in the urine . The compound has a half-life of approximately 17 hours, which means it remains in the body for a relatively long time . These properties impact the bioavailability of the compound and determine the dosage and frequency of administration.

Result of Action

The molecular and cellular effects of N-Desacetyl-N-formyl Thiocolchicoside’s action include a reduction in inflammation and pain in the body by inhibiting the release of certain chemicals that cause inflammation . It also acts as a muscle relaxant by blocking the transmission of nerve impulses to the muscles, resulting in decreased muscle spasms .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-Desacetyl-N-formyl Thiocolchicoside plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

N-Desacetyl-N-formyl Thiocolchicoside has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Desacetyl-N-formyl Thiocolchicoside is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N-Desacetyl-N-formyl Thiocolchicoside change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Desacetyl-N-formyl Thiocolchicoside vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Desacetyl-N-formyl Thiocolchicoside is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

N-Desacetyl-N-formyl Thiocolchicoside is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Desacetyl-N-formyl Thiocolchicoside and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO10S/c1-34-24-17(36-26-23(33)22(32)21(31)18(10-28)37-26)8-12-4-6-15(27-11-29)14-9-16(30)19(38-3)7-5-13(14)20(12)25(24)35-2/h5,7-9,11,15,18,21-23,26,28,31-33H,4,6,10H2,1-3H3,(H,27,29)/t15-,18+,21+,22-,23+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTNEQNKAJFDDC-MSNGREAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747502 | |

| Record name | N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219547-29-2 | |

| Record name | N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(7S)-3-(b-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

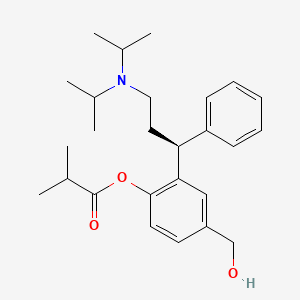

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)

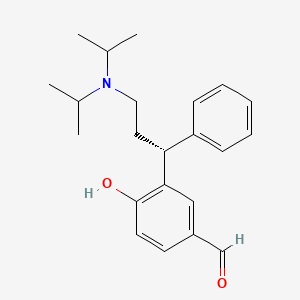

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)